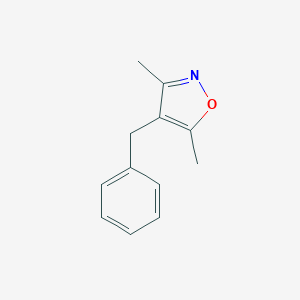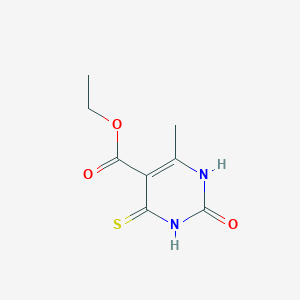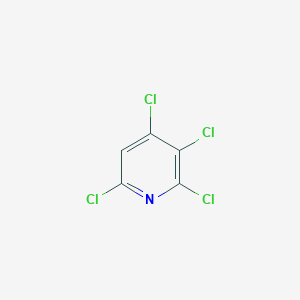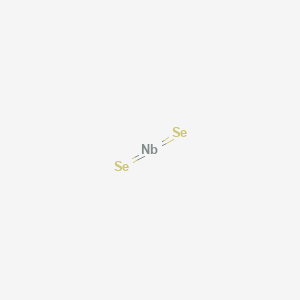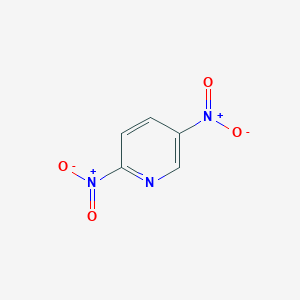![molecular formula C12H10S B080396 2-Methyl-2H-naphtho[1,8-bc]thiophene CAS No. 10397-12-3](/img/structure/B80396.png)
2-Methyl-2H-naphtho[1,8-bc]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-naphtho[1,8-bc]thiophene (MNT) is a heterocyclic compound that belongs to the family of naphthothiophenes. It is a yellow crystalline powder that has been found to possess various biological activities. The compound has received significant attention in recent years due to its potential applications in the field of organic electronics, solar cells, and optoelectronics.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-2H-naphtho[1,8-bc]thiophene is not yet fully understood. However, studies have suggested that the compound may exert its biological activities through the modulation of various signaling pathways. 2-Methyl-2H-naphtho[1,8-bc]thiophene has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-Methyl-2H-naphtho[1,8-bc]thiophene has been found to possess various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. 2-Methyl-2H-naphtho[1,8-bc]thiophene has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-2H-naphtho[1,8-bc]thiophene in lab experiments include its low toxicity, high stability, and ease of synthesis. The compound has also been found to possess excellent solubility in various organic solvents, making it suitable for use in various organic electronic devices. However, the limitations of using 2-Methyl-2H-naphtho[1,8-bc]thiophene in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 2-Methyl-2H-naphtho[1,8-bc]thiophene. One of the potential applications of 2-Methyl-2H-naphtho[1,8-bc]thiophene is in the development of new organic electronic devices, such as OLEDs and solar cells. The compound has also been found to possess potential applications in the field of medicine, particularly in the development of new anticancer drugs. Further research is needed to elucidate the exact mechanism of action of 2-Methyl-2H-naphtho[1,8-bc]thiophene and to explore its potential applications in various fields.
Conclusion:
In conclusion, 2-Methyl-2H-naphtho[1,8-bc]thiophene is a heterocyclic compound that possesses various biological activities and potential applications in the field of organic electronics, solar cells, and optoelectronics. The compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. 2-Methyl-2H-naphtho[1,8-bc]thiophene exerts its biological activities through the modulation of various signaling pathways, including the inhibition of NF-κB activation and the induction of apoptosis in cancer cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on 2-Methyl-2H-naphtho[1,8-bc]thiophene.
Métodos De Síntesis
2-Methyl-2H-naphtho[1,8-bc]thiophene can be synthesized through various methods. One of the most common methods is the Suzuki-Miyaura coupling reaction. This reaction involves the reaction of 2-bromo-1-methyl-4-nitronaphthalene with thiophene-2-boronic acid in the presence of a palladium catalyst. The product obtained is then subjected to a reduction reaction to obtain 2-Methyl-2H-naphtho[1,8-bc]thiophene.
Aplicaciones Científicas De Investigación
2-Methyl-2H-naphtho[1,8-bc]thiophene has been found to possess various biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. The compound has also been found to possess potential applications in the field of organic electronics, solar cells, and optoelectronics. 2-Methyl-2H-naphtho[1,8-bc]thiophene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and as an electron-accepting material in polymer solar cells.
Propiedades
Número CAS |
10397-12-3 |
|---|---|
Nombre del producto |
2-Methyl-2H-naphtho[1,8-bc]thiophene |
Fórmula molecular |
C12H10S |
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
3-methyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C12H10S/c1-8-10-6-2-4-9-5-3-7-11(13-8)12(9)10/h2-8H,1H3 |
Clave InChI |
YFCUGEDKANRMNI-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC3=C2C(=CC=C3)S1 |
SMILES canónico |
CC1C2=CC=CC3=C2C(=CC=C3)S1 |
Sinónimos |
2-Methyl-2H-naphtho[1,8-bc]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



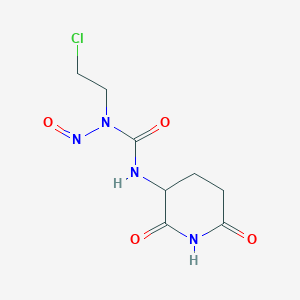

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)


